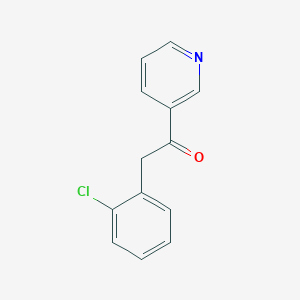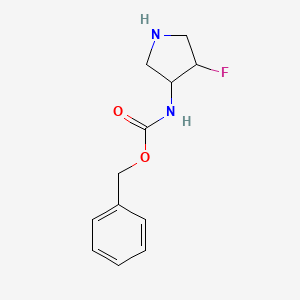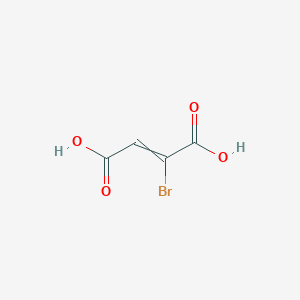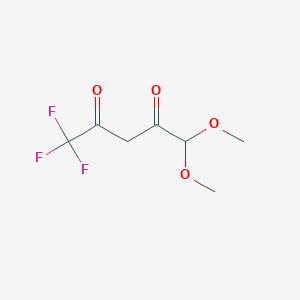![molecular formula C8H10O3 B12442446 8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one](/img/structure/B12442446.png)
8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a hydroxyl group and an oxaspiro ring system, which contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one typically involves multiple steps, including the formation of the spirocyclic ring system and the introduction of the hydroxyl group. Common synthetic routes may involve cyclization reactions, oxidation processes, and the use of specific catalysts to achieve the desired structure. Industrial production methods may vary, but they often involve optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and its role in drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the spirocyclic structure play key roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one can be compared with other similar compounds, such as:
7-Fluoro-8-hydroxy-2-oxaspiro[3.5]non-7-en-6-one: This compound has a similar spirocyclic structure but includes a fluorine atom, which can alter its chemical properties and reactivity.
8-Hydroxy-2-oxaspiro[3.5]nonane: This compound lacks the double bond present in this compound, which can affect its stability and reactivity.
The uniqueness of 8-Hydroxy-2-oxaspiro[3
Propriétés
Formule moléculaire |
C8H10O3 |
|---|---|
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
8-hydroxy-2-oxaspiro[3.5]non-7-en-6-one |
InChI |
InChI=1S/C8H10O3/c9-6-1-7(10)3-8(2-6)4-11-5-8/h1,9H,2-5H2 |
Clé InChI |
ZOTCNNGOTGBSRE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC(=O)CC12COC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide](/img/structure/B12442364.png)
![Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid](/img/structure/B12442369.png)





![10-Hydroxy-5,9-dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442409.png)


![7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12442425.png)

![[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12442452.png)
![1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione](/img/structure/B12442457.png)
